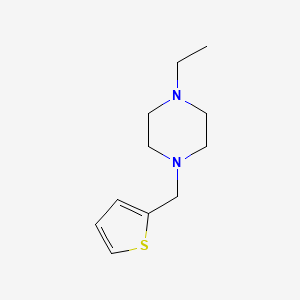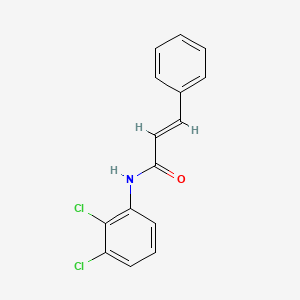
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide, also known as DCPA, is a synthetic compound that belongs to the family of acrylamide derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have various biochemical and physiological effects on the body. In animal studies, it has been shown to reduce tumor growth and inflammation. It has also been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB), which are involved in the regulation of inflammation and cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be readily purified. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has some limitations as well. It is highly toxic and requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its use as a herbicide in agriculture. Research is needed to develop more effective and environmentally friendly herbicides based on N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide. Finally, N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide can be used as a monomer in the production of various polymers. Research is needed to optimize the polymerization process and to develop new applications for N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide-based polymers.
Conclusion:
In conclusion, N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is a synthetic compound with unique properties and potential applications in various scientific research fields. It is synthesized through a simple and efficient process and exhibits potent biological activity. N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess anticancer, antitumor, and anti-inflammatory properties and has been used as a herbicide and a monomer in the production of polymers. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 3,4-dichloroaniline with 4-isopropylbenzaldehyde in the presence of a base catalyst, followed by the addition of acryloyl chloride to the reaction mixture. The resulting product is then purified by recrystallization to obtain pure N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. In medicine, it has been shown to possess anticancer, antitumor, and anti-inflammatory properties. In agriculture, it has been used as a herbicide to control weeds. In industry, it has been used as a polymerization inhibitor and as a monomer in the production of various polymers.
Propriétés
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-15-8-9-16(19)17(20)11-15/h3-12H,1-2H3,(H,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILXCVYDJOCAZ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)
![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)

![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)
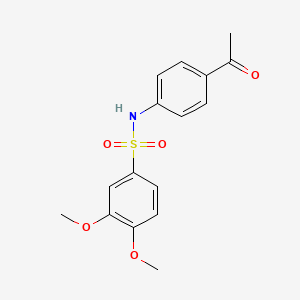
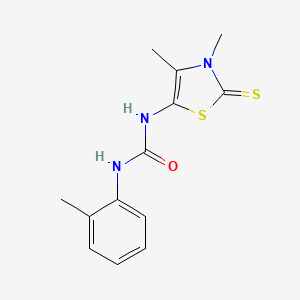
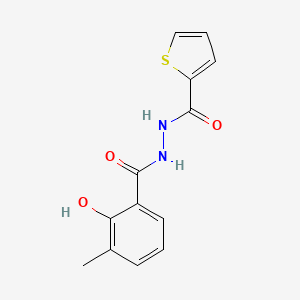
![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)

